9-Ethyl-6,11-dihydro-8-hydroxy-6,6-dimethyl-11-oxo-5H-benzo[b]carbazole-3-carbonitrile
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Overview
Description
9-Ethyl-6,11-dihydro-8-hydroxy-6,6-dimethyl-11-oxo-5H-benzo[b]carbazole-3-carbonitrile is a tetracyclic compound that is an analogue of 11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile derivatives. This compound is known for its potential use as an anaplastic lymphoma kinase (ALK) inhibitor, which can be utilized in the prevention and treatment of various cancers, depression, and cognitive disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Ethyl-6,11-dihydro-8-hydroxy-6,6-dimethyl-11-oxo-5H-benzo[b]carbazole-3-carbonitrile involves multiple steps. One of the improved processes for its preparation includes the use of tert-butyl-4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate as an intermediate. This intermediate undergoes a series of reactions, including iodination and cyclization, to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound focus on optimizing the yield and purity of the final product. The process involves careful control of reaction conditions such as temperature, pressure, and the use of specific catalysts to ensure efficient synthesis. The use of high-quality reagents and solvents is also crucial in achieving the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
9-Ethyl-6,11-dihydro-8-hydroxy-6,6-dimethyl-11-oxo-5H-benzo[b]carbazole-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can lead to the formation of various substituted derivatives with different functional groups .
Scientific Research Applications
9-Ethyl-6,11-dihydro-8-hydroxy-6,6-dimethyl-11-oxo-5H-benzo[b]carbazole-3-carbonitrile has several scientific research applications, including:
Chemistry: It is used as a key intermediate in the synthesis of various complex organic molecules.
Biology: The compound is studied for its potential effects on cellular signaling pathways and its role in modulating biological processes.
Medicine: As an ALK inhibitor, it is investigated for its potential therapeutic effects in treating cancers, particularly non-small cell lung cancer (NSCLC).
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 9-Ethyl-6,11-dihydro-8-hydroxy-6,6-dimethyl-11-oxo-5H-benzo[b]carbazole-3-carbonitrile involves its role as an ALK inhibitor. By inhibiting the activity of ALK, the compound disrupts key cellular signaling pathways that are essential for tumor growth and metastasis. This inhibition leads to the suppression of cancer cell proliferation and the induction of apoptosis (programmed cell death) in malignant cells.
Comparison with Similar Compounds
Similar Compounds
9-Ethyl-8-iodo-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile: This compound is an intermediate in the synthesis of Alectinib and shares structural similarities with 9-Ethyl-6,11-dihydro-8-hydroxy-6,6-dimethyl-11-oxo-5H-benzo[b]carbazole-3-carbonitrile.
Uniqueness
The uniqueness of this compound lies in its specific structural features and its potential therapeutic applications. Its ability to inhibit ALK and its potential use in treating various cancers make it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C21H18N2O2 |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
9-ethyl-8-hydroxy-6,6-dimethyl-11-oxo-5H-benzo[b]carbazole-3-carbonitrile |
InChI |
InChI=1S/C21H18N2O2/c1-4-12-8-14-15(9-17(12)24)21(2,3)20-18(19(14)25)13-6-5-11(10-22)7-16(13)23-20/h5-9,23-24H,4H2,1-3H3 |
InChI Key |
PJEOBMMFHZOYMI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1O)C(C3=C(C2=O)C4=C(N3)C=C(C=C4)C#N)(C)C |
Origin of Product |
United States |
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